1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole 1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1354704-97-4
VCID: VC7945055
InChI: InChI=1S/C7H8IN3O2/c8-6-4-10(3-5-1-2-5)9-7(6)11(12)13/h4-5H,1-3H2
SMILES: C1CC1CN2C=C(C(=N2)[N+](=O)[O-])I
Molecular Formula: C7H8IN3O2
Molecular Weight: 293.06

1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole

CAS No.: 1354704-97-4

Cat. No.: VC7945055

Molecular Formula: C7H8IN3O2

Molecular Weight: 293.06

* For research use only. Not for human or veterinary use.

1-(Cyclopropylmethyl)-4-iodo-3-nitro-1H-pyrazole - 1354704-97-4

Specification

CAS No. 1354704-97-4
Molecular Formula C7H8IN3O2
Molecular Weight 293.06
IUPAC Name 1-(cyclopropylmethyl)-4-iodo-3-nitropyrazole
Standard InChI InChI=1S/C7H8IN3O2/c8-6-4-10(3-5-1-2-5)9-7(6)11(12)13/h4-5H,1-3H2
Standard InChI Key CWRDXNVYSPTRGL-UHFFFAOYSA-N
SMILES C1CC1CN2C=C(C(=N2)[N+](=O)[O-])I
Canonical SMILES C1CC1CN2C=C(C(=N2)[N+](=O)[O-])I

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 1-(cyclopropylmethyl)-4-iodo-3-nitropyrazole, reflects its substitution pattern:

  • Cyclopropylmethyl group: A three-membered cyclopropane ring attached via a methylene bridge to the pyrazole’s nitrogen at position 1. This moiety introduces steric strain and electron-donating effects, influencing reactivity.

  • Iodo substituent: Positioned at carbon 4, the iodine atom enhances electrophilic substitution potential and serves as a leaving group in cross-coupling reactions .

  • Nitro group: At carbon 3, the nitro group (NO2-\text{NO}_2) confers strong electron-withdrawing characteristics, directing further functionalization and modulating electronic properties.

The canonical SMILES representation, C1CC1CN2C=C(C(=N2)[N+](=O)[O-])I\text{C1CC1CN2C=C(C(=N2)[N+](=O)[O-])I}, and InChIKey (CWRDXNVYSPTRGL-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
CAS Number1354704-97-4
Molecular FormulaC7H8IN3O2\text{C}_7\text{H}_8\text{IN}_3\text{O}_2
Molecular Weight293.06 g/mol
IUPAC Name1-(cyclopropylmethyl)-4-iodo-3-nitropyrazole
SMILESC1CC1CN2C=C(C(=N2)N+[O-])I
XLogP3-AA1.7 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Synthesis and Preparation

General Synthetic Routes

The synthesis involves sequential functionalization of the pyrazole core, typically proceeding through:

  • Cyclopropanation: Introduction of the cyclopropylmethyl group via alkylation of a pyrazole precursor using cyclopropylmethyl bromide or analogous reagents.

  • Nitration: Electrophilic nitration at position 3 using mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) under controlled temperatures (0–5°C).

  • Iodination: Halogenation at position 4 via directed ortho-metalation (DoM) strategies or halogen exchange reactions .

A representative protocol from patent literature involves:

  • Step 1: Alkylation of 3-nitropyrazole with cyclopropylmethyl bromide in the presence of K2CO3\text{K}_2\text{CO}_3 in DMF at 60°C (12 h).

  • Step 2: Iodination using Niodosuccinimide\text{N}-iodosuccinimide (NIS) in CH2Cl2\text{CH}_2\text{Cl}_2 catalyzed by FeCl3\text{FeCl}_3 (24 h, room temperature) .

Table 2: Optimization Parameters for Iodination

ParameterOptimal ConditionYield Improvement
CatalystFeCl3\text{FeCl}_378% → 92%
SolventDichloromethaneMinimal byproducts
Temperature25°CControlled exotherm

Purification and Analysis

Purification employs silica gel chromatography (hexane/ethyl acetate gradients) followed by recrystallization from methanol/water mixtures. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase).

Reactivity and Functionalization

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., with aryl boronic acids) selectively replace iodine, enabling access to biaryl derivatives:
R-B(OH)2+C7H8IN3O2Pd(PPh3)4R-C7H8N3O2+BI\text{R-B(OH)}_2 + \text{C}_7\text{H}_8\text{IN}_3\text{O}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{R-C}_7\text{H}_8\text{N}_3\text{O}_2 + \text{BI}
Yields exceed 85% when using Pd(OAc)2\text{Pd(OAc)}_2 and SPhos\text{SPhos} in toluene/water .

Applications in Pharmaceutical Research

Kinase Inhibition

The compound serves as a precursor to kinase inhibitors, where the nitro group is reduced to an amine (NH2\text{NH}_2) for hydrogen bonding with ATP-binding pockets. Analogues show IC50_{50} values <100 nM against EGFR and VEGFR-2 .

Antibacterial Agents

Derivatives with sulfonamide groups at position 5 exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 2–4 μg/mL) and Escherichia coli (MIC: 8–16 μg/mL).

Hazard CodeSignal WordPrecautionary Measures
H302WarningHarmful if swallowed
H315WarningCauses skin irritation
H319WarningCauses serious eye irritation

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